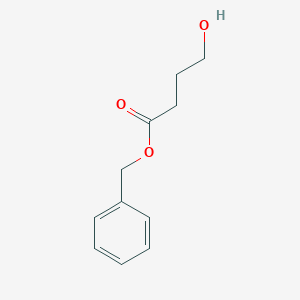

Benzyl 4-hydroxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXCATWWXVJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560372 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91970-62-6 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-hydroxybutanoate chemical properties and structure

An In-Depth Technical Guide to Benzyl 4-hydroxybutanoate: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organic compound featuring both a hydroxyl group and a benzyl ester.[1] This unique structural arrangement makes it a versatile building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals and functionalized materials.[1] Its structural relationship to 4-hydroxybutanoic acid (GHB), a known neuromodulator, imparts significant interest for its potential biological activities and applications as a precursor or pro-drug.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its current and potential applications for researchers in chemistry and drug development.

Chemical Identity and Molecular Structure

This compound is formally the ester produced from the condensation of 4-hydroxybutanoic acid and benzyl alcohol.[1] The molecule's key features are a terminal primary alcohol and a benzyl ester, which dictate its reactivity and utility. The benzyl group serves as a common protecting group for carboxylic acids and can influence the molecule's pharmacokinetic properties.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. These data are critical for its handling, purification, and characterization.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 91970-62-6 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [1][3] |

| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [1][3] |

| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxybutyric acid benzyl ester | [1][3][4] |

Predicted Spectroscopic Profile

While experimental spectra require empirical acquisition, the structure of this compound allows for the prediction of its key spectroscopic features, which are fundamental for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five protons of the benzyl group.

-

A singlet at ~5.1 ppm for the two benzylic protons (-CH₂-O).

-

A triplet at ~3.6 ppm for the two protons on the carbon bearing the hydroxyl group (-CH₂-OH).

-

A triplet at ~2.4 ppm for the two protons alpha to the carbonyl group (-CH₂-C=O).

-

A multiplet (quintet) around ~1.9 ppm for the central methylene group (-CH₂-).

-

A broad singlet for the hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display signals for all 11 unique carbons:

-

Signals for the aromatic carbons between ~128-136 ppm.

-

A signal for the carbonyl carbon of the ester at ~173 ppm.

-

A signal for the benzylic carbon (~66 ppm).

-

Signals for the three aliphatic carbons of the butanoate chain, including the carbon bearing the hydroxyl group (~62 ppm) and the other two methylene carbons (~30 ppm and ~24 ppm).

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups:

-

A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.

-

C-H stretching absorptions for the aromatic ring (~3030-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹).

-

A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester.

-

C-O stretching bands between 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 194. Key fragmentation patterns would likely include the loss of the benzyl group, leading to a prominent peak for the benzyl cation [C₇H₇]⁺ at m/z = 91, and fragments corresponding to the butanoate chain.

Synthesis and Chemical Reactivity

This compound is most commonly synthesized via Fischer esterification. Its bifunctional nature allows for a range of subsequent chemical transformations.

Experimental Protocol: Fischer Esterification Synthesis

This protocol details the synthesis from γ-butyrolactone, a common and inexpensive starting material, which hydrolyzes in situ to form the required 4-hydroxybutanoic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

γ-Butyrolactone (GBL)

-

Benzyl alcohol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add γ-butyrolactone (0.1 mol), benzyl alcohol (0.12 mol, 1.2 eq), and toluene (100 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring. Causality Note: The acid protonates the carbonyl oxygen of the lactone, facilitating nucleophilic attack by benzyl alcohol to open the ring and subsequently catalyze the esterification of the resulting 4-hydroxybutanoic acid.

-

Reflux: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 4-6 hours).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally 50 mL of brine. Self-Validation: The cessation of effervescence during the bicarbonate wash indicates complete neutralization of the acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

The two functional groups of this compound are its primary sites of reactivity.[1]

-

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield benzyl alcohol and 4-hydroxybutanoic acid.[1]

-

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, Jones reagent).[1]

-

Esterification/Etherification: The hydroxyl group can be further esterified with another carboxylic acid or converted into an ether.

-

Hydrogenolysis: The benzyl ester can be cleaved using catalytic hydrogenation (e.g., H₂/Pd-C) to yield toluene and 4-hydroxybutanoic acid. This is a common deprotection strategy in multi-step synthesis.

Applications in Research and Drug Development

This compound serves as a strategic starting material and intermediate in several scientific fields.

-

Pharmaceutical Synthesis: It is a valuable precursor for synthesizing more complex bioactive molecules.[1] Its structure is analogous to natural products, making it a candidate for modification in drug discovery programs. The 4-hydroxybutanoate scaffold is found in various compounds being investigated for therapeutic potential.[1]

-

Organic Synthesis Building Block: The compound's dual functionality allows it to be used in the synthesis of polyesters, functionalized polymers, and other complex organic structures.[1] The hydroxyl group can participate in polymerization reactions, leading to materials with specific properties.[1]

-

Pro-drug and Metabolic Studies: Due to its ability to hydrolyze into 4-hydroxybutanoic acid (GHB), it is a useful tool for studying the metabolism and effects of GHB.[1] The benzyl ester can improve lipophilicity, potentially altering the absorption, distribution, metabolism, and excretion (ADME) profile compared to GHB itself.

Biological Context and Mechanism of Action

The primary biological relevance of this compound stems from its relationship with 4-hydroxybutanoic acid (GHB), its hydrolysis product. GHB is an endogenous compound in the central nervous system that acts as a neurotransmitter or neuromodulator.[2]

Upon administration, esterase enzymes in the body can hydrolyze this compound into benzyl alcohol and GHB.[1] The released GHB can then exert its effects by interacting with specific GHB receptors and GABA-B receptors.[2] Subsequently, GHB is metabolized by enzymes such as 4-hydroxybutyrate dehydrogenase into succinate semialdehyde, which then enters the citric acid cycle.[1][2]

Caption: In vivo hydrolysis and metabolic pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles and chemical-resistant gloves.[5]

-

Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a compound of significant utility, bridging synthetic chemistry with pharmaceutical and materials science. Its straightforward synthesis, combined with the strategic value of its hydroxyl and protected carboxyl functionalities, establishes it as a versatile building block. The intrinsic link to the neuroactive compound GHB further broadens its applicability in biological and metabolic research, offering a valuable tool for scientists aiming to develop novel therapeutics and functional materials.

References

-

PubChem. This compound | C11H14O3 | CID 14443958. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. benzyl (3R)-3-amino-4-hydroxybutanoate | C11H15NO3 | CID 21630170. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Hydroxybutanoate | C4H7O3- | CID 3037032. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Benzyl 4-hydroxybutanoate from 4-hydroxybutanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl 4-hydroxybutanoate, a valuable precursor in pharmaceutical research and organic synthesis.[1] The primary focus of this document is the detailed exploration of the Fischer-Speier esterification of 4-hydroxybutanoic acid with benzyl alcohol. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. Furthermore, this guide will address potential challenges, such as the intramolecular cyclization of the starting material to form γ-butyrolactone (GBL), and offer strategies to mitigate this side reaction. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this synthetic transformation.

Introduction: The Significance of this compound

This compound (molecular formula: C₁₁H₁₄O₃, molecular weight: 194.23 g/mol ) is a bifunctional organic molecule that incorporates a benzyl ester and a primary alcohol.[1][2] This unique structural combination makes it a versatile building block in the synthesis of more complex molecules.[1] The ester moiety can serve as a protecting group for the carboxylic acid functionality of 4-hydroxybutanoic acid, allowing for selective reactions at the hydroxyl group. The benzyl group, in particular, is a commonly employed protecting group in organic synthesis due to its relative stability and ease of removal via hydrogenolysis. The terminal hydroxyl group offers a reactive site for further chemical modifications, such as oxidation, etherification, or further esterification. These features make this compound a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1]

The Synthetic Approach: Fischer-Speier Esterification

The most direct and atom-economical method for the synthesis of this compound from 4-hydroxybutanoic acid is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[3]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong acid like sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the tetrahedral intermediate. This proton transfer is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The lone pair of electrons on one of the oxygen atoms reforms the carbonyl double bond, leading to the elimination of a water molecule.

-

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or water, to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the formation of the ester, it is essential to either use a large excess of one of the reactants (usually the more readily available and easily removable alcohol) or to remove the water as it is formed.[3] The latter can be achieved by azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer-Speier Esterification

Sources

Benzyl 4-hydroxybutanoate molecular weight and formula

An In-Depth Technical Guide to Benzyl 4-hydroxybutanoate: Synthesis, Properties, and Applications in Drug Development

Executive Summary

This compound is an organic compound featuring a benzyl ester and a terminal hydroxyl group. This bifunctional architecture makes it a versatile intermediate in organic synthesis and a valuable building block for the construction of more complex molecules. For researchers and professionals in drug development, its significance lies in its role as a precursor to various bioactive compounds and its utility in creating functionalized polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering a technical resource for its effective utilization in a laboratory and developmental setting.

Core Physicochemical Properties

This compound is characterized by the presence of both an ester and an alcohol functional group, which dictates its chemical behavior and physical properties.[1] The benzyl group enhances its utility as a protected form of 4-hydroxybutanoic acid, which can be deprotected under specific conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| CAS Number | 91970-62-6 | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [1] |

| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [1] |

| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxy-butanoic Acid Phenylmethyl Ester, 3-(Benzyloxycarbonyl)-1-propanol | [1] |

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 4-hydroxybutanoic acid with benzyl alcohol.[1] This reaction is typically catalyzed by a strong acid.

Synthesis Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

4-hydroxybutanoic acid (or its precursor, γ-butyrolactone)

-

Benzyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene or a similar azeotroping solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybutanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).

-

Azeotropic Reflux: Add toluene to the flask to facilitate the removal of water. Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete when no more water is evolved.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for various chemical transformations.[1] Its reactivity is centered around the hydroxyl and benzyl ester groups.

-

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, TEMPO, or Jones reagent).

-

Esterification/Etherification: The hydroxyl group can be further functionalized by reaction with acyl chlorides or alkyl halides to form new esters or ethers.

-

Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 4-hydroxybutanoic acid and benzyl alcohol.[1]

-

Hydrogenolysis: A key reaction in drug development is the deprotection of the benzyl ester via catalytic hydrogenation (e.g., using H₂ and Pd/C). This is a mild method that cleanly removes the benzyl group to unmask the carboxylic acid.

-

Reduction: The ester group can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

-

Precursor Molecule: It is a valuable building block for synthesizing more complex organic structures. The orthogonal reactivity of its functional groups allows for selective modifications, making it a versatile tool in multistep synthesis.[1]

-

Drug Discovery: Its structural similarity to certain natural products and biologically active molecules makes it a useful starting point for drug discovery programs.[1] Medicinal chemists can modify its structure to create libraries of novel compounds for screening against various therapeutic targets.

-

Polymer Synthesis: The hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polyesters with potential applications in material science and biomedical engineering.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. While specific toxicity data is limited, adherence to standard safety protocols for organic chemicals is required.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: Use non-sparking tools and prevent the buildup of electrostatic charge.[4] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. This compound | C11H14O3 | CID 14443958. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Spectroscopic Guide to Benzyl 4-hydroxybutanoate: NMR, IR, and MS Analysis

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor. Benzyl 4-hydroxybutanoate (B4HB), with its molecular formula C₁₁H₁₄O₃, is a versatile building block and precursor molecule.[1][2] Its structure, featuring a benzyl ester and a primary hydroxyl group, offers multiple reaction sites, making it a valuable intermediate in the synthesis of more complex bioactive compounds.[1] This guide provides an in-depth technical analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven perspective on data acquisition, interpretation, and the causal logic behind the spectroscopic signatures. By integrating these techniques, we can construct a self-validating system for the structural elucidation of this important chemical entity.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular weight of 194.23 g/mol and an exact mass of 194.0943 Da.[3]

Chemical Structure:

Key Functional Groups and Their Expected Spectroscopic Contributions:

-

Benzyl Ester: This group is composed of an aromatic ring, a methylene bridge (-CH₂-), and an ester carbonyl (C=O). It is expected to produce characteristic signals in all three spectroscopic methods.

-

Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a key feature, identifiable by its distinct stretching vibration in IR and its influence on adjacent protons and carbons in NMR.

-

Aliphatic Chain (-CH₂-CH₂-CH₂-): The three-carbon chain provides a flexible backbone, with each methylene group being chemically distinct and thus resolvable by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are directly correlated to the electronic environment and neighboring protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 7.30 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| H-b | 5.13 | Singlet | 2H | Benzylic methylene (C₆H₅CH₂ ) |

| H-c | 3.68 | Triplet | 2H | Methylene adjacent to hydroxyl (-CH₂ OH) |

| H-d | 2.45 | Triplet | 2H | Methylene alpha to carbonyl (-C(=O)CH₂ -) |

| H-e | 1.95 | Quintet | 2H | Central methylene (-CH₂CH₂ CH₂-) |

| H-f | ~1.5-2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH ) |

Interpretation and Causality:

-

Aromatic Protons (H-a): The five protons on the benzene ring are deshielded by the ring current, causing them to appear in the characteristic downfield region of 7.30-7.40 ppm.

-

Benzylic Protons (H-b): The methylene protons adjacent to both the aromatic ring and the ester oxygen are significantly deshielded, resulting in a signal around 5.13 ppm. The absence of adjacent protons results in a singlet.

-

Hydroxymethyl Protons (H-c): The protons on the carbon bearing the -OH group are deshielded by the electronegative oxygen, appearing at approximately 3.68 ppm. They are split into a triplet by the neighboring methylene group (H-e).

-

Alpha-Methylene Protons (H-d): Protons alpha to the carbonyl group are deshielded and resonate around 2.45 ppm. They are coupled to the adjacent methylene protons (H-e), resulting in a triplet.

-

Beta-Methylene Protons (H-e): This central methylene group is coupled to two different methylene groups (H-c and H-d), resulting in a more complex splitting pattern, typically a quintet or multiplet, around 1.95 ppm.

-

Hydroxyl Proton (H-f): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~173.5 | Carbonyl Carbon (C =O) |

| C2 | ~136.0 | Aromatic Quaternary Carbon (C -CH₂) |

| C3 | ~128.6 | Aromatic Methine Carbons (ortho/para C -H) |

| C4 | ~128.3 | Aromatic Methine Carbon (meta C -H) |

| C5 | ~66.5 | Benzylic Methylene Carbon (C₆H₅C H₂) |

| C6 | ~62.3 | Hydroxymethyl Carbon (-C H₂OH) |

| C7 | ~30.5 | Methylene Alpha to Carbonyl (-C H₂C=O) |

| C8 | ~27.8 | Central Methylene (-CH₂C H₂CH₂-) |

Interpretation and Causality:

-

Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal far downfield at ~173.5 ppm.

-

Aromatic Carbons (C2, C3, C4): These carbons resonate in the typical aromatic region of 125-140 ppm. The quaternary carbon (C2) attached to the benzyl group is distinct from the protonated carbons.

-

Benzylic and Hydroxymethyl Carbons (C5, C6): These sp³ carbons are attached to electronegative oxygen atoms, shifting their signals downfield into the 60-70 ppm range.

-

Aliphatic Carbons (C7, C8): The remaining methylene carbons of the butanoate chain appear in the upfield region (25-35 ppm), consistent with standard sp³ hybridized carbons in an aliphatic chain.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to produce singlet peaks for all carbons.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly identifying the presence of key bonds, such as the hydroxyl (O-H) and carbonyl (C=O) groups in this compound.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Primary Alcohol |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic |

| ~1735 | Strong, Sharp | C=O Stretch | Ester |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1250 - 1150 | Strong | C-O Stretch | Ester |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature for an alcohol is a strong and broad absorption band in the 3500-3200 cm⁻¹ region.[4] The broadening is a direct result of intermolecular hydrogen bonding.

-

C=O Stretch: A very strong and sharp absorption peak around 1735 cm⁻¹ is the definitive signature of the ester carbonyl group.[4] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic sp² carbons and just below 3000 cm⁻¹ for the aliphatic sp³ carbons.[5]

-

C-O Stretches: Two strong C-O stretching bands are expected: one for the ester linkage (~1250-1150 cm⁻¹) and one for the primary alcohol (~1050 cm⁻¹).

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle. For this compound (MW = 194.23), electron ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrometry Data (EI-MS):

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Identity |

| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₇H₈O]⁺˙ | Tropylium ion + OH (from benzyl alcohol) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Fragmentation Logic:

-

Molecular Ion (m/z 194): The peak corresponding to the intact molecule radical cation may be observed, though it might be of low intensity.

-

Base Peak (m/z 91): The most common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This yields the highly stable tropylium cation ([C₇H₇]⁺), which is often the most abundant ion (the base peak) in the spectrum.

-

Other Fragments: The loss of the benzyl group can lead to other characteristic ions like the benzoyl cation (m/z 105). Fragments corresponding to the butanoate portion of the molecule may also be present.

Visualization: Proposed MS Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject 1 µL of the sample into the Gas Chromatograph (GC).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure separation from impurities and solvent, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

-

-

MS Detection (EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Integrated Spectroscopic Characterization

While each spectroscopic technique provides valuable information, their combined power lies in synergy. The data from NMR, IR, and MS converge to provide an unambiguous structural confirmation of this compound.

Caption: Integrated workflow for structural elucidation.

-

IR confirms the presence of the key alcohol and ester functional groups.

-

NMR elucidates the precise connectivity of the carbon-hydrogen framework, distinguishing between the aromatic, benzylic, and aliphatic regions.

-

MS confirms the molecular weight and provides a fragmentation pattern consistent with the proposed benzyl ester structure.

Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, essential for quality control, reaction monitoring, and regulatory submissions in any scientific or industrial setting.

References

-

PubChem (National Center for Biotechnology Information). this compound. Available at: [Link][3]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link][4]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link][5]

Sources

The Dual-Faceted Biological Profile of Benzyl 4-hydroxybutanoate: A Technical Guide for Researchers

Introduction

Benzyl 4-hydroxybutanoate is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the realms of drug discovery and chemical biology. Structurally, it is the benzyl ester of 4-hydroxybutanoic acid, a molecule with intrinsic biological relevance. This guide provides an in-depth technical exploration of the known and potential biological activities of this compound, offering insights for researchers, scientists, and professionals in drug development. This document will delve into its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its potential role as a prodrug of gamma-hydroxybutyrate (GHB), alongside a discussion of its other putative biological properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 91970-62-6 | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents |

I. This compound as a Linker in Targeted Protein Degradation

A primary and commercially recognized application of this compound is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1]

The PROTAC Concept and the Role of the Linker

PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[6]

The chemical structure of this compound offers a versatile scaffold for PROTAC synthesis. The hydroxyl and carboxylate functionalities, the latter protected as a benzyl ester, provide points for chemical modification and attachment to the POI and E3 ligase ligands. The length and flexibility of the butanoate chain can be crucial for achieving the optimal orientation of the two proteins in the ternary complex.

Workflow for PROTAC Synthesis and Evaluation

The general workflow for utilizing this compound as a linker in a drug discovery program targeting a specific protein for degradation is outlined below.

Experimental Protocol: General Synthesis of a PROTAC using this compound

This protocol provides a generalized scheme for the incorporation of this compound into a PROTAC molecule. The specific reaction conditions will need to be optimized based on the nature of the POI and E3 ligase ligands.

-

Activation of this compound: The hydroxyl group of this compound can be activated for coupling, for example, by conversion to a leaving group such as a tosylate or mesylate.

-

Coupling with the first ligand: The activated linker is reacted with either the POI ligand or the E3 ligase ligand, depending on the synthetic strategy. This is typically performed in an appropriate organic solvent with a suitable base.

-

Deprotection of the benzyl ester: The benzyl ester of the linker-ligand conjugate is removed, commonly by catalytic hydrogenation, to reveal the free carboxylic acid.

-

Coupling with the second ligand: The free carboxylic acid is then activated, for example with a peptide coupling agent like HATU or HBTU, and reacted with the second ligand to form the final PROTAC molecule.

-

Purification: The final PROTAC is purified using standard chromatographic techniques, such as flash chromatography or preparative HPLC.

II. This compound as a Potential Prodrug for Gamma-Hydroxybutyrate (GHB)

The chemical structure of this compound suggests that it can undergo hydrolysis in vivo to yield benzyl alcohol and 4-hydroxybutanoic acid.[7] 4-hydroxybutanoic acid is also known as gamma-hydroxybutyrate (GHB), a neurotransmitter and a psychoactive substance. This metabolic conversion would classify this compound as a prodrug of GHB.

Metabolic Conversion Pathway

The hydrolysis of the benzyl ester bond is likely catalyzed by esterase enzymes present in the blood and various tissues.

Pharmacological Implications of GHB Formation

Should this metabolic conversion occur, the biological activity of this compound would be predominantly dictated by the pharmacology of GHB. GHB is a central nervous system depressant that acts on the GHB receptor and as a weak agonist at the GABAB receptor. Its effects are dose-dependent and can range from euphoria and disinhibition at lower doses to sedation, anesthesia, and respiratory depression at higher doses.

The potential for this compound to act as a GHB prodrug has significant toxicological and regulatory implications. Uncontrolled use could lead to effects similar to those of GHB, including the risk of overdose and dependence.

Experimental Protocol: In Vitro Hydrolysis Assay

To investigate the potential of this compound as a GHB prodrug, an in vitro hydrolysis study can be performed using liver microsomes or plasma.

-

Preparation of incubation mixtures: Prepare incubation mixtures containing this compound at a known concentration in a buffered solution with either liver microsomes (supplemented with necessary cofactors) or plasma.

-

Incubation: Incubate the mixtures at 37°C for various time points.

-

Reaction termination: Stop the reaction at each time point by adding a quenching solution, such as a cold organic solvent, to precipitate proteins.

-

Sample analysis: Analyze the supernatant for the presence and quantity of 4-hydroxybutanoic acid (GHB) and remaining this compound using a validated analytical method, such as LC-MS/MS.

-

Data analysis: Determine the rate of hydrolysis of this compound and the formation of GHB over time.

III. Other Potential Biological Activities

Antioxidant Properties

Some commercial suppliers suggest that this compound may possess antioxidant properties.[7] While plausible due to the presence of the benzyl group which can be involved in radical scavenging, there is a lack of peer-reviewed scientific literature to substantiate this claim. Further investigation is required to validate and quantify any potential antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent, such as methanol.

-

Reaction setup: In a 96-well plate, add varying concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

Conclusion and Future Directions

This compound is a molecule with a significant dual-faceted biological profile. Its established role as a versatile linker in the rapidly advancing field of targeted protein degradation positions it as a valuable tool for drug discovery. Concurrently, its chemical structure strongly suggests a potential for in vivo hydrolysis to the psychoactive compound GHB, a characteristic that warrants thorough investigation due to its pharmacological and toxicological implications. While other activities such as antioxidant effects have been proposed, they remain to be experimentally validated.

Future research should focus on several key areas:

-

Synthesis and evaluation of specific PROTACs: Detailed studies on the synthesis and biological testing of PROTACs utilizing this compound as a linker are needed to fully understand its utility in this context.

-

In vivo metabolic studies: Pharmacokinetic and metabolism studies in animal models are crucial to definitively determine if this compound is a prodrug of GHB and to characterize its metabolic fate.

-

Exploration of other biological activities: Rigorous in vitro and in vivo studies are required to confirm and characterize any intrinsic biological activities of this compound, independent of its hydrolysis products.

This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. It is intended to serve as a valuable resource for researchers, stimulating further investigation into the multifaceted nature of this intriguing molecule.

References

-

ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR). [Link]

-

ResearchGate. PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram. [Link]

-

PubChem. This compound | C11H14O3 | CID 14443958. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 91970-62-6 [smolecule.com]

Benzyl 4-hydroxybutanoate: A Linchpin in Modern Organic Synthesis

A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzyl 4-hydroxybutanoate

In the intricate landscape of organic synthesis, the selection of a precursor molecule is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. This compound (B4HB), a seemingly unassuming molecule with the chemical formula C₁₁H₁₄O₃, has emerged as a cornerstone building block in the synthesis of a diverse array of complex molecules, ranging from pharmaceuticals to biodegradable polymers.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a hydroxyl group amenable to a wide range of transformations and a benzyl ester that serves as a robust, yet selectively cleavable, protecting group for the carboxylic acid.[1][2] This dual functionality provides synthetic chemists with a powerful tool to construct intricate molecular architectures with a high degree of control. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 91970-62-6 | [3] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | Not well-defined, subject to decomposition | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound: A Practical Approach

The most common and practical laboratory-scale synthesis of this compound involves the acid-catalyzed esterification of γ-butyrolactone (GBL) with benzyl alcohol. This method is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme: Acid-Catalyzed Ring Opening of γ-Butyrolactone

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound from γ-butyrolactone and benzyl alcohol.

Materials:

-

γ-Butyrolactone (GBL)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (1.0 eq) and benzyl alcohol (1.2 eq).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

The Synthetic Utility of this compound: A Versatile Precursor

The true value of this compound lies in its capacity to serve as a versatile precursor for a wide range of more complex molecules. The hydroxyl and benzyl ester functionalities can be manipulated independently, allowing for a modular and strategic approach to synthesis.

Key Transformations and Applications

1. Synthesis of γ-Hydroxybutyrate (GHB) Analogs

This compound is a direct precursor to 4-hydroxybutyric acid (GHB) and its analogs, which are of significant interest in neuroscience research and drug development.[4][5] The benzyl ester can be readily cleaved under mild conditions to unmask the carboxylic acid.

One notable analog is 4-benzyloxybutyric acid (UMB73), which has been studied for its selective binding to GHB receptors.[4]

The removal of the benzyl protecting group is a crucial step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being one of the most common and cleanest.[6][7]

Caption: Deprotection of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Benzyl Ester Cleavage [6]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

-

2. Building Block for Biodegradable Polymers

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of lactones, leading to the formation of biodegradable polyesters.[8][9] This application is of growing importance in the development of sustainable materials. For instance, it can be used to synthesize poly(γ-butyrolactone) (pGBL), a thermoplastic with potential to replace conventional plastics.[9]

Caption: B4HB as an initiator in ring-opening polymerization.

3. Precursor for Substituted Butyric Acid Derivatives

The hydroxyl group of this compound can be further functionalized to introduce a variety of substituents at the 4-position of the butyrate chain. This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Example: Etherification of the Hydroxyl Group

A common transformation is the etherification of the hydroxyl group, for example, through a Williamson ether synthesis.

Experimental Protocol: General Procedure for O-Alkylation

Materials:

-

This compound

-

Sodium hydride (NaH) or other suitable base

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic layer.

-

Purify the crude product by column chromatography.

-

Strategic Considerations in Synthetic Design

The choice of when to deprotect the benzyl ester or modify the hydroxyl group is a key strategic decision. The benzyl group is stable to a wide range of reaction conditions, allowing for extensive modifications at the hydroxyl position before its removal. Conversely, the hydroxyl group can be protected with a more labile protecting group if transformations at the ester are desired first, although this is less common.

Conclusion: A Versatile and Indispensable Tool

This compound has firmly established itself as a versatile and indispensable precursor in modern organic synthesis. Its unique combination of a modifiable hydroxyl group and a robust, yet cleavable, benzyl ester protecting group provides chemists with a powerful platform for the efficient and controlled synthesis of a diverse range of target molecules. From the development of novel therapeutics targeting the central nervous system to the creation of sustainable and biodegradable materials, the applications of this compound continue to expand. A thorough understanding of its synthesis, reactivity, and strategic deployment is essential for any researcher, scientist, or drug development professional seeking to innovate at the forefront of organic chemistry.

References

-

Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. Deprotection of benzyl in ester substrates. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Wu, H., Zvosec, D. L., Lu, Y., Che, D., & Coop, A. (2003). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 305(2), 679–685. [Link]

-

Taylor & Francis Online. (1978). Preparation of Benzyl γ-Benxoyloxybutyrates. [Link]

-

Wu, H., Zvosec, D. L., Lu, Y., Che, D., & Coop, A. (2003). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABA>B> receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 305(2), 679-685. [Link]

-

Callery, P. S., Geelhaar, L. A., Nayar, M. S., Stogniew, M., & Zweig, J. S. (1999). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 44(6), 1214–1217. [Link]

-

ACS Publications. Facile Preparation of Biodegradable Poly(γ-Butyrolactone) via Base Assisted Ring-Opening Polymerization. [Link]

-

PubChem. This compound. [Link]

-

Wellendorph, P., Høg, S., Nielsen, B., & Bräuner-Osborne, H. (2008). Novel High-Affinity and Selective Biaromatic 4-substituted Gamma-Hydroxybutyric Acid (GHB) Analogues as GHB Ligands: Design, Synthesis, and Binding Studies. Journal of medicinal chemistry, 51(11), 3169–3175. [Link]

-

National Institutes of Health. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. [Link]

-

Royal Society of Chemistry. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 23(3), 1368-1376. [Link]

Sources

- 1. Buy this compound | 91970-62-6 [smolecule.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Pharmaceutical Potential of Benzyl 4-hydroxybutanoate: A Prodrug Approach for Gamma-Hydroxybutyrate (GHB) Delivery

Executive Summary

Benzyl 4-hydroxybutanoate is a benzyl ester derivative of 4-hydroxybutanoic acid, more commonly known as gamma-hydroxybutyric acid (GHB).[1][2] While not intrinsically bioactive, its significance in pharmaceutical research lies in its potential role as a prodrug for GHB.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism, and potential therapeutic applications of this compound. By leveraging the well-established pharmacology of GHB, this compound presents a novel strategy to potentially refine the pharmacokinetic profile of GHB, a potent neurotransmitter with proven efficacy in treating narcolepsy and alcohol use disorder, but also one with a high potential for abuse.[3][4] This document details the scientific rationale, experimental protocols for synthesis and evaluation, and critical considerations for its development pathway.

Introduction: The Rationale for a GHB Prodrug

Gamma-hydroxybutyric acid (GHB) is an endogenous compound in the central nervous system, acting as a neurotransmitter and a precursor to GABA, glutamate, and glycine.[4] Its salt form, sodium oxybate (Xyrem®), is an FDA-approved treatment for cataplexy and excessive daytime sleepiness associated with narcolepsy.[4][5][6] Furthermore, it is utilized in several European countries for the management of alcohol withdrawal and dependence.[3][7]

Despite its therapeutic utility, GHB possesses challenging pharmacological properties, including a short elimination half-life (30-60 minutes) and a steep dose-response curve, which complicates dosing and contributes to a narrow therapeutic window.[3][4] Moreover, its high potential for abuse as a recreational drug has led to its classification as a Schedule I controlled substance in the United States, with the pharmaceutical formulation being placed under the stricter Schedule III.[5][8]

A prodrug strategy, wherein an inactive precursor is metabolized into the active parent drug in vivo, offers a compelling approach to overcome these limitations. This compound is designed as such a prodrug. The ester linkage is intended to be cleaved by endogenous esterase enzymes following administration, releasing GHB and the generally recognized as safe (GRAS) compound, benzyl alcohol.[1][9] This approach could potentially offer a more controlled and sustained release of GHB, improving its pharmacokinetic profile, enhancing patient compliance, and possibly mitigating some of the risks associated with abuse.

Core Pharmacology: The GHB System

To appreciate the potential of this compound, one must first understand the mechanism of its active metabolite, GHB. GHB exerts its effects primarily through two distinct receptors in the brain:

-

High-Affinity GHB Receptor (GHBR): As an agonist at this receptor, GHB functions as a neuromodulator, influencing the release of other neurotransmitters.[4]

-

Low-Affinity GABA-B Receptor: The sedative and hypnotic effects, which are central to its therapeutic action in narcolepsy, are attributed to its activity as a weak agonist at the GABA-B receptor.[3][4][7]

The dual action of GHB leads to its complex pharmacological profile, including euphoria, sedation, and amnesia at higher doses, which also underpins its recreational use.[3][6]

This compound: A Prodrug Candidate

Physicochemical Properties

The introduction of the benzyl ester group significantly alters the physicochemical properties of the parent GHB molecule, primarily by increasing its lipophilicity. This modification can influence absorption, distribution, and metabolic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [10][11] |

| Molecular Weight | 194.23 g/mol | [10][11] |

| IUPAC Name | This compound | [10] |

| CAS Number | 91970-62-6 | [2][10] |

| Predicted Reactivity | Hydrolysis, Oxidation, Reduction | [1] |

Metabolic Activation Pathway

The central hypothesis for this compound's utility is its predictable metabolic conversion. The proposed pathway involves two primary steps:

-

Ester Hydrolysis: Upon absorption, ubiquitous esterase enzymes, particularly in the liver and blood, are expected to hydrolyze the ester bond.[9] This reaction releases 4-hydroxybutanoic acid (GHB) and benzyl alcohol.

-

Metabolism of Byproducts: The released benzyl alcohol is rapidly metabolized by alcohol dehydrogenase to benzaldehyde, which is then further oxidized to benzoic acid.[12] Benzoic acid is a natural substance that is safely excreted, typically after conjugation with glycine.[9][13]

Caption: Proposed metabolic pathway of this compound.

Synthesis and Characterization

The synthesis of this compound is straightforward, making it an accessible compound for research purposes. The most common method involves the esterification of γ-butyrolactone (GBL), a readily available starting material.[1][14]

Experimental Protocol: Synthesis via Ring-Opening of GBL

Causality Statement: This protocol is favored for its simplicity and use of GBL, which avoids the need to handle the potentially hygroscopic 4-hydroxybutanoic acid directly. The use of an acid catalyst is essential to protonate the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by benzyl alcohol.

Materials:

-

γ-Butyrolactone (GBL)

-

Benzyl alcohol

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone (1.0 eq) and benzyl alcohol (1.2 eq).

-

Add a catalytic amount of sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 100-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude oil using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Protocol: Analytical Characterization by RP-HPLC

Self-Validation Statement: This reverse-phase HPLC method provides a reliable system for assessing the purity of the synthesized compound. The isocratic mobile phase ensures reproducible retention times, while UV detection is suitable for the aromatic benzyl group. A purity assessment of >95% is typically required for subsequent in vitro and in vivo studies.

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the benzyl aromatic ring).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Procedure:

-

Prepare a standard solution of synthesized this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram to determine the retention time and peak area.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Potential Pharmaceutical Applications

The therapeutic potential of this compound is directly linked to the established clinical uses of GHB.[4]

-

Narcolepsy: As a prodrug for the active ingredient in sodium oxybate, its primary application would be in the treatment of cataplexy and excessive daytime sleepiness in narcolepsy patients.[16] A sustained-release profile could potentially reduce the need for a second nightly dose, a key feature of the current Xyrem regimen.

-

Alcohol Use Disorder: Given GHB's efficacy in treating alcohol withdrawal symptoms and preventing relapse, the prodrug could offer a more stable and manageable treatment option for patients undergoing detoxification.[3]

-

Fibromyalgia: There is potential for off-label use in treating fibromyalgia, mirroring the current investigational use of GHB.[4]

Preclinical Evaluation Workflow

A structured preclinical evaluation is necessary to validate the prodrug concept and assess its pharmacological profile.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocol: In Vitro Prodrug Conversion Assay

Causality Statement: This assay is critical to confirm the fundamental hypothesis: that this compound is efficiently converted to GHB in a biological matrix. Human liver S9 fractions are chosen as they contain a broad range of metabolic enzymes, including esterases, providing a robust model for first-pass metabolism.[17]

Materials:

-

This compound

-

Human liver S9 fraction

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system for quantification of GHB

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver S9 fraction, and this compound (e.g., at 1 µM final concentration).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include negative controls (without NADPH or without S9 fraction) to assess non-enzymatic degradation.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of both remaining this compound and the newly formed GHB.

-

Calculate the rate of disappearance of the parent compound and the rate of appearance of GHB.

Regulatory and Safety Considerations

The development of this compound is intrinsically linked to the regulatory status and safety profile of GHB.

-

Controlled Substance Scheduling: As a prodrug of a Schedule I substance, this compound would almost certainly be classified as a controlled substance analog under the Federal Analogue Act in the United States if intended for human consumption.[14] Any pharmaceutical development would require close collaboration with regulatory agencies like the DEA and FDA.

-

Abuse Liability: A critical aspect of its development will be to assess its abuse liability. While a slower onset might deter certain forms of recreational use, the potential for conversion to GHB remains the primary concern.

-

Toxicology: The toxicological profile must be thoroughly evaluated. This includes not only the effects of GHB (respiratory depression, coma at high doses) but also any potential toxicity from the prodrug itself or the benzyl alcohol metabolite, although the latter is generally considered safe at therapeutic concentrations.[3][9]

Conclusion

This compound represents a scientifically sound and logical approach to optimizing the delivery of GHB, a therapeutically valuable but challenging compound. By functioning as a prodrug, it holds the potential to offer a more favorable pharmacokinetic profile, potentially leading to improved safety, efficacy, and patient adherence in the treatment of narcolepsy and alcohol use disorder. However, the path to clinical realization is demanding, requiring rigorous preclinical validation of its conversion and pharmacological activity, as well as careful navigation of the significant regulatory hurdles associated with its active metabolite. For drug development professionals, this compound is not merely a new molecule, but a strategic tool that could unlock the full therapeutic potential of a powerful neurotransmitter.

References

-

Wikipedia. γ-Hydroxybutyric acid. [Link]

-

Abanades, S., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC - PubMed Central. [Link]

-

WebMD. Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects. [Link]

-

Drug Enforcement Administration. (n.d.). Drug Fact Sheet: GHB. DEA.gov. [Link]

-

Karila, L., et al. (2015). A New Psychoactive Substance, Gamma Hydroxybutyrate (GHB): A Case Report. PMC. [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathways of Benzyl-4CN-BUTINACA. [Link]

-

PubChem. This compound | C11H14O3 | CID 14443958. [Link]

-

Wikipedia. γ-Butyrolactone. [Link]

-

PubChem. 4-Hydroxybutanoate | C4H7O3- | CID 3037032. [Link]

-

Science.gov. precursors gamma-butyrolactone gbl: Topics. [Link]

-

Drug Enforcement Administration. (n.d.). GHB - Gamma-Hydroxybutyric Acid. DEA.gov. [Link]

-

Valentin, H. E., & Steinbüchel, A. (1995). Metabolic pathway for biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from 4-hydroxybutyrate by Alcaligenes eutrophus. PubMed. [Link]

-

Inchem.org. (n.d.). BENZYL DERIVATIVES (JECFA Food Additives Series 48). [Link]

-

Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. [Link]

-

Regulations.gov. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. [Link]

-

Regulations.gov. (2010). Benzyl Benzoate RED1. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]

Sources

- 1. Buy this compound | 91970-62-6 [smolecule.com]

- 2. glycodepot.com [glycodepot.com]

- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. dea.gov [dea.gov]

- 6. GHB - Gamma-Hydroxybutyric Acid [dea.gov]

- 7. A New Psychoactive Substance, Gamma Hydroxybutyrate (GHB): A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybutanoate | C4H7O3- | CID 3037032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. This compound | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 15. jetir.org [jetir.org]

- 16. Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Bioprospecting of Benzyl 4-hydroxybutanoate and its Derivatives: A Hypothetical Exploration into its Natural Occurrence